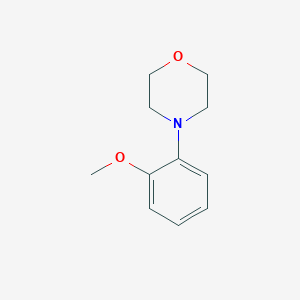

4-(2-Methoxyphenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLNKDLFYDLRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443034 | |

| Record name | 4-(2-methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27347-13-3 | |

| Record name | 4-(2-methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profile and Diverse Biological Activities of 4 2 Methoxyphenyl Morpholine and Analogues

Target-Specific Biological Activities and Mechanisms

The structural motif of a morpholine (B109124) ring connected to a methoxy-substituted phenyl group is a recurring feature in a variety of biologically active compounds. Research into molecules containing this scaffold, particularly 4-(2-Methoxyphenyl)morpholine and its analogues, has revealed a broad spectrum of pharmacological activities. This activity stems from their ability to interact with and modulate the function of several key physiological enzymes. The following sections detail the enzyme inhibition profiles of these compounds, summarizing key research findings and the mechanisms through which they exert their effects.

Enzyme Inhibition Studies

The interaction of this compound analogues with various enzyme systems has been a significant area of investigation. These studies have demonstrated that derivatives and related compounds can act as potent inhibitors of several classes of enzymes, including kinases, proteases, cyclooxygenases, monoamine oxidases, and acetylcholinesterase.

Analogues of this compound have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Mutations and dysregulation of kinases like Leucine-rich repeat kinase 2 (LRRK2) are linked to neurodegenerative conditions such as Parkinson's disease. nih.gov The hyperactivity of the LRRK2 kinase is considered a pathogenic factor. nih.gov

Studies have focused on developing potent kinase inhibitors. For instance, MLi-2, a compound containing a morpholine moiety, has been identified as a potent and selective LRRK2 kinase inhibitor. nih.govresearchgate.net Research in mouse models with LRRK2 mutations has shown that chronic inhibition of the kinase with MLi-2 can reverse certain pathological changes, particularly in the endolysosomal and trafficking pathways. researchgate.net Acute inhibition of LRRK2 kinase activity has been shown to be sufficient to rescue deficits in nigrostriatal dopamine (B1211576) dynamics. nih.gov While not this compound itself, these findings highlight the importance of the morpholine group in the design of potent kinase inhibitors. Several small molecules with an indolocarbazole structure, such as Gö6976, K252a, and staurosporine, have also been identified as potent inhibitors of LRRK2 kinase activity. nih.gov

Table 1: LRRK2 Kinase Inhibition by Select Compounds

| Compound | Target Kinase | Key Finding |

|---|---|---|

| MLi-2 | LRRK2 | Potent and selective LRRK2 kinase inhibitor. nih.govresearchgate.net |

| Gö6976 | LRRK2 | Potent inhibitor of LRRK2 kinase activity. nih.gov |

| K252a | LRRK2 | Potent inhibitor of LRRK2 kinase activity. nih.gov |

This table is for illustrative purposes and includes inhibitors with different structural scaffolds.

δ-secretase, also known as asparagine endopeptidase (AEP) or legumain, is a lysosomal cysteine protease. nih.govnih.gov Its dysregulation and elevated activity have been implicated in the pathology of Alzheimer's disease, as it cleaves both amyloid precursor protein (APP) and tau protein. nih.gov This makes δ-secretase a significant therapeutic target.

High-throughput screening has led to the discovery of potent and selective small-molecule inhibitors of δ-secretase. One such inhibitor, identified as "compound 11" (7-morpholin-4-yl-benzo nih.govnih.govmdpi.comoxadiazol-4-ylamine), is a morpholine-containing analogue. nih.govnih.gov This compound has been shown to be an orally bioactive and brain-permeable inhibitor that specifically blocks δ-secretase without significantly affecting other related cysteine proteases. nih.gov Co-crystal structure analysis has revealed a unique dual inhibition mechanism, targeting both the active site and an allosteric site. nih.gov In preclinical models, chronic treatment with this inhibitor reduced the cleavage of tau and APP, lessened synapse loss, and protected memory functions. nih.gov

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins from arachidonic acid and are major targets for anti-inflammatory drugs. nih.govstanford.edu The two main isoforms, COX-1 and COX-2, have different physiological roles. nih.gov While inhibition of COX-2 is associated with anti-inflammatory effects, inhibition of COX-1 can lead to gastrointestinal side effects. stanford.edu

A series of novel 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.gov These compounds, which are analogues containing a morpholine ring, were designed based on the structure of known anti-inflammatory agents. nih.gov In vitro assays were used to determine their ability to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. nih.gov Several of these synthesized compounds showed significant selective COX-2 inhibitory activity when compared to the reference drug, celecoxib. nih.gov

Table 2: COX-2 Inhibition by select 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Analogues

| Compound | % Inhibition of COX-2 (at 10 µM) |

|---|---|

| 5a: N-(2-chlorophenyl)-2-(morpholin-4-yl)quinazolin-4-amine | 64.3 |

| 5d: N-(4-fluorophenyl)-2-(morpholin-4-yl)quinazolin-4-amine | 69.2 |

| 5e: N-(4-methoxyphenyl)-2-(morpholin-4-yl)quinazolin-4-amine | 72.8 |

| 5k: 2-(morpholin-4-yl)-N-(p-tolyl)quinazolin-4-amine | 68.7 |

| Celecoxib (Reference) | 75.4 |

Data sourced from in vitro COX inhibitor screening assays. nih.gov

Monoamine oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of key neurotransmitters like serotonin, dopamine, and norepinephrine. patsnap.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities. nih.gov Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. nih.govfrontiersin.org

The development of MAO inhibitors is an active area of research. For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was synthesized and found to be a selective inhibitor of MAO-B, with an IC50 value of 3.47 μM, compared to 43.3 μM for MAO-A. mdpi.com While this compound is not a direct analogue of this compound, the exploration of various heterocyclic structures for MAO inhibition is a common strategy. The search for potent and selective MAO inhibitors among different chemical classes, including those with morpholine and methoxyphenyl scaffolds, remains a key focus for developing therapies for neurodegenerative and psychiatric disorders. mdpi.com

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

Research into new AChE inhibitors has explored a variety of chemical structures, including morpholine-bearing quinoline derivatives. mdpi.com A series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were designed, synthesized, and tested for their anti-cholinesterase activities. mdpi.com Many of these compounds demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE). mdpi.com The structure-activity relationship analysis revealed that the inhibitory potency was influenced by the length of the linker between the quinoline and morpholine moieties and the substitution pattern on the phenylamino ring. mdpi.com Kinetic studies showed that the most potent compounds acted as mixed-type AChE inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. mdpi.comnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Select Morpholine-Bearing Quinoline Analogues

| Compound | Linker Length (methylene units) | Substitution on Phenylamino Ring | AChE IC50 (µM) |

|---|---|---|---|

| 11a | 3 | 4-H | 2.06 ± 0.17 |

| 11g | 2 | 4-H | 1.94 ± 0.13 |

| 11h | 2 | 4-F | 2.50 ± 0.21 |

| 11j | 2 | 4-Cl | 2.82 ± 0.19 |

| Galantamine (Reference) | N/A | N/A | 1.53 ± 0.11 |

Data represents the concentration required for 50% inhibition of enzyme activity. mdpi.com

Squalene Synthase Inhibition

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis. medchemexpress.comcapes.gov.br Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia. Research has indicated that various substituted morpholine derivatives are being investigated as potent inhibitors of squalene synthase. science.gov Specifically, a class of 2-aryl-4-alkyl-morpholines has been identified for its potent hypolipidemic and hypocholesterolemic effects, with squalene synthase inhibition being a proposed mechanism of action. nih.gov

While direct inhibitory concentration (IC50) values for this compound are not prominently available in the reviewed literature, the activity of related morpholine-containing compounds suggests the potential of this structural class. For instance, the natural product Zaragozic acid is a known potent inhibitor of squalene synthase. researchgate.net Another squalene synthase inhibitor, lapaquistat (TAK-475), has undergone clinical trials. researchgate.net The exploration of morpholine derivatives in this context underscores the therapeutic potential of this chemical scaffold in cardiovascular disease. medchemexpress.com

Receptor Modulation and Binding Affinity

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The morpholine moiety is a common feature in many centrally active compounds designed to interact with GPCRs. acs.org Aryl-piperazines, which are structurally very similar to aryl-morpholines (differing by the substitution of the oxygen atom for a nitrogen atom), are well-known for their interactions with various GPCRs, particularly dopamine and serotonin receptors.

For example, a series of o-methoxyphenylpiperazine derivatives featuring a benzamide moiety on the N-4 alkyl chain demonstrated significant affinity for both dopamine D2 and serotonin 5-HT1A receptors, with IC50 values in the nanomolar range (10⁻⁷ to 10⁻⁸ M). This highlights the potential of the o-methoxyphenyl-N-heterocycle scaffold, shared by this compound, to engage with these important CNS targets.

Table 1: GPCR Binding Affinities of Related o-Methoxyphenylpiperazine Derivatives

| Receptor Target | Affinity Range (IC50) |

|---|---|

| Dopamine D2 | 10 - 100 nM |

Data derived from studies on o-methoxyphenylpiperazine analogues.

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide array of physiological processes. nih.gov While the morpholine scaffold is present in some molecules designed to interact with the cannabinoid system, there is limited specific data in the public domain detailing the direct binding affinity of this compound for either CB1 or CB2 receptors.

For context, the development of selective CB2 receptor ligands is an active area of research to avoid the psychoactive effects associated with CB1 receptor activation. acs.org Some complex indole-based derivatives incorporating an ethyl morpholine substituent have been explored as fluorescent ligands for the CB2 receptor. nih.gov However, the pharmacological profile of the simpler this compound at these receptors remains to be fully elucidated.

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and anticancer drug development. google.com The N-morpholinoethyl moiety has been identified as an important structural feature for the modulation of sigma receptors. acs.org

Aryl-piperazine derivatives, which are close structural analogues of this compound, have shown high affinity for sigma receptors. For instance, a series of novel aryl piperazine (B1678402) derivatives were designed as dual 5-HT1A and sigma-1 receptor ligands, with some compounds exhibiting very high affinity for the sigma-1 receptor. researchgate.net One notable compound from this series, compound 27 , displayed a Ki of 0.27 nM for the sigma-1 receptor. researchgate.netresearchgate.net Furthermore, a study on benzylpiperazine derivatives identified compound 15 , which contains a 4-methoxyphenyl moiety, as a high-affinity ligand for the σ1 receptor with a Ki of 1.6 nM. nih.gov Another sigma receptor ligand, Panamesine (EMD 57445), which also contains a methoxyphenyl group, shows a high affinity for sigma binding sites with an IC50 of 6 nM. medchemexpress.com

Table 2: Sigma Receptor Binding Affinities of Structurally Related Compounds

| Compound | Target Receptor | Binding Affinity (Ki/IC50) |

|---|---|---|

| Compound 15 (benzylpiperazine derivative) | σ1 | 1.6 nM (Ki) nih.gov |

| Compound 27 (aryl piperazine derivative) | σ1 | 0.27 nM (Ki) researchgate.net |

| Panamesine (EMD 57445) | Sigma sites | 6 nM (IC50) medchemexpress.com |

The serotonin system, with its numerous receptor subtypes, is a primary target for the treatment of various psychiatric disorders. The 1-(2-methoxyphenyl)piperazine structure is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. Given that this compound shares the core o-methoxyphenyl-N-heterocycle structure, the binding data for these piperazine analogues is highly relevant.

Structure-affinity relationship studies on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a known 5-HT1A antagonist, have been conducted to improve selectivity over α1-adrenergic receptors. researchgate.net These studies led to the development of compounds with high affinity for the 5-HT1A receptor. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind to 5-HT1A sites with a high affinity (Ki = 0.4 nM) and demonstrated antagonist activity in functional assays. researchgate.net

Table 3: Serotonin Receptor Binding Affinities of 1-(2-Methoxyphenyl)piperazine Analogues

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| NAN-190 | 5-HT1A | 0.6 nM researchgate.net |

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological and cognitive processes. future4200.comresearchgate.net While the morpholine scaffold is found in various biologically active compounds, there is a lack of specific data in the scientific literature detailing the antagonistic activity of this compound at nAChR subtypes.

Research into nAChR modulators is extensive, with many compounds identified as either agonists or antagonists. future4200.comgoogle.com For instance, a patent describes 4-(5-ethoxy-2-nitrophenyl)morpholine derivatives as positive allosteric modulators of the α7 nAChR, which is distinct from direct antagonism. google.com However, the direct antagonistic potential of this compound itself has not been a focus of the reviewed studies.

Broad Spectrum Therapeutic Applications

The morpholine ring, a heterocyclic chemical entity, is a crucial component in numerous pharmacologically active compounds. When combined with a methoxyphenyl group, as seen in this compound and its analogues, it gives rise to a class of molecules with a wide array of therapeutic possibilities. These derivatives have been the subject of extensive research, revealing significant potential across various domains of medicine, including the management of inflammation, cancer, microbial infections, and pain. The versatility of the morpholine scaffold allows for structural modifications that enhance efficacy, specificity, and pharmacokinetic properties, making it a privileged structure in drug discovery. preprints.orgresearchgate.net

Derivatives of this compound have demonstrated notable anti-inflammatory effects. Research indicates that these compounds can modulate the body's inflammatory response, which is a key factor in numerous chronic diseases. For instance, certain asymmetrical mono-carbonyl analogues of curcumin (AMACs) that incorporate a morpholine Mannich base exhibit potent anti-inflammatory activity. japsonline.com Compounds featuring a morpholine substituent on a phenolic moiety showed significant inhibition of protein denaturation, a well-established indicator of anti-inflammatory action. japsonline.com Specifically, AMACs with a morpholine Mannich base and a methoxy (B1213986) or fluoro substituent on the phenyl ring displayed anti-inflammatory activity nearly comparable to the standard drug, diclofenac sodium. japsonline.com

The mechanism underlying these effects often involves the inhibition of key inflammatory mediators. Studies on related methoxyphenyl compounds have shown a significant, dose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells. mdpi.com This is frequently achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, the anti-inflammatory action of these compounds can be attributed to the downregulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process. mdpi.commdpi.com One aroyl propionic acid derivative, (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, exhibited a substantial reduction in paw edema in experimental models, further confirming the anti-inflammatory potential of molecules with a methoxyphenyl core. researchgate.net

The cytotoxic potential of this compound analogues against various cancer cell lines has been a significant area of investigation. A series of morpholine-substituted quinazoline (B50416) derivatives, for example, has shown promising anticancer activity. nih.govrsc.org These compounds were found to be largely non-toxic to normal cells while exhibiting significant cytotoxicity against human cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.govrsc.org

Mechanistic studies revealed that some of these derivatives induce apoptosis and inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govrsc.org The potency of these compounds is often influenced by the specific substitutions on the phenyl ring. For example, compound AK-10, a quinazoline derivative with a morpholine moiety, displayed impressive IC₅₀ values of 3.15 µM against MCF-7 and 3.36 µM against SHSY-5Y cell lines. nih.govrsc.org Similarly, new morpholine-benzimidazole-oxadiazole derivatives have been synthesized and assessed for their anticancer potential, with some compounds showing high cytotoxic activity against human colon cancer cells (HT-29). acs.org

Table 1: Cytotoxic Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| AK-3 (Quinazoline Derivative) | A549 (Lung) | 10.38 ± 0.27 nih.gov |

| MCF-7 (Breast) | 6.44 ± 0.29 nih.gov | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 nih.gov | |

| AK-10 (Quinazoline Derivative) | A549 (Lung) | 8.55 ± 0.67 nih.govrsc.org |

| MCF-7 (Breast) | 3.15 ± 0.23 nih.govrsc.org | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 nih.govrsc.org | |

| Compound 5h (Benzimidazole Derivative) | HT-29 (Colon) | 3.103 ± 0.979 acs.org |

Analogues of this compound exhibit a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. Various synthesized morpholine derivatives have demonstrated high inhibitory action against a wide range of bacterial strains. preprints.orgcore.ac.uk For instance, certain derivatives showed significant inhibition zones (16-31 mm) against the majority of tested bacteria. preprints.orgcore.ac.uk The effectiveness of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible bacterial growth.

Studies have shown that some morpholine derivatives can inhibit bacterial growth at concentrations as low as 3.125 mg/mL for specific strains like Enterococcus faecium and Enterococcus gallinarum. preprints.orgcore.ac.ukresearchgate.net Other research on Schiff bases of 4-(4-aminophenyl)-morpholine identified compounds with potent activity, such as 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, which had an MIC of 16 µg/mL against Micrococcus luteus and 29 µg/mL against Escherichia coli. researchgate.net More recently, a ruthenium-based agent modified with a morpholine moiety demonstrated exceptionally strong potency against Staphylococcus aureus, with an MIC value of only 0.78 μg/mL. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Morpholine Analogues Against Various Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Morpholine Derivative 5 | Enterococcus faecium | 3125 preprints.orgcore.ac.ukresearchgate.net |

| Enterococcus gallinarum | 3125 preprints.orgcore.ac.ukresearchgate.net | |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 researchgate.net |

| Staphylococcus epidermidis | 19 researchgate.net | |

| Bacillus cereus | 21 researchgate.net | |

| Micrococcus luteus | 16 researchgate.net | |

| Escherichia coli | 29 researchgate.net | |

| Ru(ii)-3 (Ruthenium-based agent) | Staphylococcus aureus | 0.78 nih.gov |

In addition to their antibacterial properties, this compound analogues have been investigated for their antifungal potential. Research has confirmed that these compounds can be effective against various human fungal pathogens. nih.gov For example, a novel series of Schiff bases of 4-(4-aminophenyl)-morpholine was screened for antifungal activity, with one compound showing an MIC of 20 µg/mL against Candida albicans and 40 µg/mL against Aspergillus niger. researchgate.net

Further studies involving the incorporation of silicon into the morpholine structure have yielded sila-analogues with potent, broad-spectrum antifungal activity. nih.gov These modified compounds were effective against Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov The mechanism of action for these morpholine-based antifungals often involves the inhibition of enzymes in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. nih.gov

Table 3: Antifungal Activity of Selected Morpholine Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Candida albicans | 20 researchgate.net |

| Aspergillus niger | 40 researchgate.net | |

| Sila-analogue 24 | Candida albicans (ATCC 24433) | 0.25 nih.gov |

| Cryptococcus neoformans (ATCC 34664) | 0.125 nih.gov | |

| Aspergillus niger (ATCC 10578) | 0.5 nih.gov |

The therapeutic potential of the morpholine nucleus extends to pain management, with several derivatives recognized for their analgesic properties. preprints.orgresearchgate.net While quantitative data is less abundant compared to other activities, qualitative studies support their role as pain-relieving agents. A study on a series of 4-morpholinoethoxy-β-phenyl propiophenones identified a lead compound that exhibited potent analgesic and anti-inflammatory activity when compared to the reference drug phenylbutazone. researchgate.net This dual action is particularly beneficial as pain is a primary symptom of inflammation. The development of molecules that can simultaneously address both inflammation and pain represents a significant advancement in therapeutic design. nih.govmdpi.com

Antioxidant Mechanisms and Cellular Protection

Morpholine derivatives, including analogues of this compound, have demonstrated significant antioxidant capabilities through various mechanisms that contribute to cellular protection. A primary mechanism is the inhibition of lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to cell damage. Several studies have shown that these compounds can effectively inhibit the ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. nih.govnih.gov

The antioxidant action of these compounds is also attributed to their ability to scavenge free radicals. nih.gov This activity is often evaluated by assessing their interaction with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The structural features of these morpholine derivatives, particularly the presence of certain substituents, play a crucial role in their antioxidant potential. For instance, derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid amidated with morpholine have shown an antioxidant capacity similar to that of Trolox, a well-known antioxidant. nih.gov

The protective effects of these antioxidants are crucial in mitigating oxidative stress, a condition implicated in the onset and progression of numerous degenerative diseases, including cardiovascular and neurological disorders. nih.govmdpi.com By neutralizing reactive oxygen species (ROS), these compounds help maintain cellular redox homeostasis and protect vital biomolecules from oxidative damage. mdpi.comnih.gov Cells possess a natural antioxidant defense system, including enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), and non-enzymatic molecules. mdpi.comnih.gov The antioxidant morpholine derivatives can supplement these natural defenses, offering a therapeutic strategy against pathologies associated with oxidative stress. mdpi.com

| Compound Analogue | Antioxidant Activity (Lipid Peroxidation Inhibition) | Reference |

| 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol | IC50 value of 250 microM | nih.gov |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine | Antioxidant capacity similar to Trolox | nih.gov |

| Thiomorpholine (B91149) Derivatives | IC50 values as low as 7.5 µΜ | researchgate.net |

Central Nervous System (CNS) Activity and Neuropharmacology

The morpholine ring is a valuable scaffold in the development of drugs targeting the central nervous system (CNS). nih.gov Its unique physicochemical and conformational properties, including a weak basic nitrogen atom and an oxygen atom, allow it to engage in various lipophilic-hydrophilic interactions. nih.gov These characteristics can improve a molecule's blood solubility and its ability to permeate the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. nih.gov In CNS drug candidates, the morpholine moiety is utilized to enhance potency, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.gov

Morpholine-containing compounds have shown potential in the modulation of receptors and pathways involved in mood disorders and pain. nih.gov Research has pointed to the analgesic activities of certain 2-phenyl morpholine analogues, which are structurally related to pethidine-type analgesics. nih.gov These effects may be mediated through interactions with the endogenous opioid system, as some activities have been shown to be antagonized by naloxone. nih.gov The endogenous opioid system, comprising mu, delta, and kappa receptors, plays a distinct role in regulating mood-related processes. nih.gov

Furthermore, morpholine analogues have been investigated as modulators of metabotropic glutamate receptors (mGluRs), such as mGluR2, which are expressed throughout the CNS. nih.gov These receptors are considered important therapeutic targets for mood disorders, including anxiety and depression. nih.gov The management of chronic pain is often complex and interconnected with mood disorders like depression and anxiety. nih.gov

The versatility of the morpholine heterocycle has made it a focus of research for innovative treatments for neurodegenerative diseases, which are characterized by the progressive deterioration of neuronal structure and function. nih.govresearchgate.net These diseases often involve enzyme dysregulation and disrupted cellular communication. nih.govresearchgate.net

Morpholine-based compounds have been shown to modulate critical enzymes implicated in the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net These enzymes include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net By inhibiting these enzymes, these compounds can help restore neurotransmitter balance and reduce oxidative stress, which are key factors in the progression of these diseases. nih.govresearchgate.net For example, MAO-B is a critical target due to its role in dopamine metabolism and the regulation of oxidative stress. researchgate.net Other enzymes implicated in neurodegeneration that could be potential targets for morpholine derivatives include caspases and cyclooxygenase-2 (COX-2), which are involved in neuroinflammation and neuronal damage. mdpi.com

| Target Enzyme | Relevance in Neurodegenerative Disease | Reference |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine; inhibition is a key strategy for Alzheimer's disease. | nih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | A secondary enzyme in acetylcholine breakdown, also a target in Alzheimer's therapy. | nih.govresearchgate.net |

| Monoamine Oxidase B (MAO-B) | Regulates dopamine metabolism and oxidative stress; a target in Parkinson's disease management. | nih.govresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Involved in neuroinflammation and oxidative stress associated with neurological disorders. | mdpi.com |

In the context of CNS tumors such as glioblastoma and medulloblastoma, certain morpholine-containing compounds have been identified as inhibitors of key enzymes involved in tumor cell growth and proliferation. nih.govnih.gov A major therapeutic strategy for these cancers is targeted therapy, and morpholine derivatives have been shown to target kinases that regulate the cell cycle. nih.gov

Specifically, enzymes like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are crucial targets. nih.gov Some morpholine-containing compounds are orally active, can cross the blood-brain barrier, and exhibit favorable pharmacokinetic profiles in animal models, demonstrating their potential for treating brain tumors. nih.gov Structural analysis has revealed that the morpholine oxygen atom can form crucial hydrogen bonds within the active sites of these kinases, contributing to the inhibitory activity. nih.gov The dual inhibition of PI3K and mTOR is of significant interest, as is the selective inhibition of the mTOR complex over the PI3K family for CNS drug discovery. nih.gov

Anti-Dyslipidemic and Hypolipidemic/Hypocholesterolemic Effects

Derivatives of morpholine have demonstrated notable anti-dyslipidemic and hypolipidemic activities. nih.gov Studies using Triton WR-1339-induced hyperlipidemic rat models have shown that these compounds can significantly reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. nih.govresearchgate.net

For instance, one of the most potent 2-biphenylyl morpholine derivatives was found to decrease total cholesterol by 54%, LDL by 51%, and triglycerides by 49% at a dose of 28 micromol/kg. nih.gov Similarly, thiomorpholine derivatives have also been synthesized and tested, showing a remarkable reduction in lipidemic indices. researchgate.net The most active of these compounds reduced triglycerides, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively. researchgate.net

The mechanism for these effects may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov These findings suggest that morpholine derivatives could be valuable leads for the development of new antiatherogenic agents, as hyperlipidemia is a major risk factor for atherosclerosis and cardiovascular diseases. nih.govnih.gov

| Compound Class | % Reduction in Triglycerides | % Reduction in Total Cholesterol | % Reduction in LDL | Reference |

| 2-Biphenylyl Morpholine Derivative | 49% | 54% | 51% | nih.gov |

| Thiomorpholine Derivative | 80% | 78% | 76% | researchgate.net |

| Cinnamic Acid Derivative with Morpholine | Significant decrease | Significant decrease | Not specified | nih.gov |

Immunomodulating Actions

Certain 2-biphenyl derivatives of morpholine have been noted for possessing immunomodulating actions in addition to their antioxidant and anti-inflammatory properties. nih.gov The immune system and inflammatory processes are intricately linked with conditions like atheromatosis. The ability of these compounds to modulate immune responses could contribute to their potential therapeutic benefits in such multifactorial diseases. While the precise mechanisms of their immunomodulating effects are an area for further investigation, this activity complements their other pharmacological properties, suggesting a multi-target profile for this class of compounds. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological assessment of this compound and its analogues involves a comprehensive array of in vitro and in vivo methodologies to elucidate their biological activities and therapeutic potential. These evaluation techniques are crucial for identifying and characterizing the compounds' mechanisms of action, potency, and spectrum of effects across various biological systems.

In Vitro Evaluation Methodologies

In vitro assays are fundamental in the initial screening and mechanistic study of morpholine derivatives. These methods provide a controlled environment to assess the direct effects of compounds on specific molecular targets, cells, or microorganisms.

Enzyme Inhibition Assays: A key approach to determine the inhibitory potential of these compounds against specific enzymes. For instance, analogues like 4-morpholino-2-phenylquinazolines have been evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K) p110alpha. nih.gov Such assays typically measure the enzyme's activity in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency. nih.gov

Antiproliferative and Cytotoxic Assays: These assays are critical for evaluating the anticancer potential of morpholine analogues. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation against various human cancer cell lines. researchgate.net For example, the antiproliferative activities of certain m-(4-morpholinoquinazolin-2-yl)benzamide derivatives were evaluated against HCT-116 and MCF-7 cell lines. researchgate.net Similarly, other studies have demonstrated the cytotoxic activities of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives against H460, HT-29, and MDA-MB-231 cell lines. researchgate.net The inhibitory activity of a thieno[3,2-d]pyrimidine derivative against the proliferation of A375 melanoma cells was also determined, yielding an IC₅₀ value. nih.gov

Antimicrobial Activity Screening: The antibacterial and antifungal properties of morpholine derivatives are determined using various microbiological assays. nih.gov The minimum inhibitory concentration (MIC) is a standard parameter measured to quantify the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net For example, Schiff bases of 4-(4-aminophenyl)-morpholine were screened for activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus cereus, and fungal strains such as Candida albicans and Aspergillus niger. researchgate.netnih.gov

Hydrogen Sulfide (H₂S) Donor Evaluation: Specific analogues, such as morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137), are evaluated for their ability to act as slow-releasing H₂S donors. nih.gov These in vitro systems are designed to measure the slow and sustained release of H₂S, which is believed to mimic endogenous production, distinguishing them from simple sulfide salts that deliver H₂S in a single burst. nih.gov

| Compound Class | Cell Line | Assay Type | Finding | Reference |

| Thieno[3,2-d]pyrimidine derivative (15e) | A375 (Melanoma) | Proliferation Assay | IC₅₀ = 0.58 µM | nih.gov |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives | H460, HT-29, MDA-MB-231 | Cytotoxicity Assay | Showed strong cytotoxic activities | researchgate.net |

| m-(4-morpholinoquinazolin-2-yl)benzamide derivatives | HCT-116, MCF-7 | Antiproliferative Assay | Evaluated for activity | researchgate.net |

| Compound | Microorganism | Result (MIC in µg/ml) | Reference |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus epidermidis | 19 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Bacillus cereus | 21 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Micrococcus luteus | 16 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Escherichia coli | 29 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Candida albicans | 20 | researchgate.net |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Aspergillus niger | 40 | researchgate.net |

In Vivo Evaluation Methodologies

In vivo studies use animal models to investigate the pharmacological effects of morpholine compounds in a whole, living organism. These models are essential for understanding the systemic effects, efficacy, and pharmacokinetic profile of a potential drug candidate.

Anti-inflammatory Activity Models: The carrageenan-induced hind paw edema test in rats is a standard model for evaluating acute anti-inflammatory activity. researchgate.net The reduction in paw swelling after administration of the test compound compared to a control group indicates anti-inflammatory potential. This method was used to assess hydroxy benzophenones and benzophenone-N-ethyl morpholine ethers. researchgate.net

Analgesic Activity Models: Various animal models are employed to screen for analgesic properties. nih.govnih.gov These tests often involve measuring the reaction time of an animal to a thermal or chemical stimulus. For instance, certain 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones containing a morpholine moiety were examined for analgesic activities. researchgate.net

Gastric Prokinetic Activity Models: To evaluate the effects on gastrointestinal motility, researchers may use models that measure the gastric emptying of a meal in rats. researchgate.net For example, the effect of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxy benzamide was assessed by determining its impact on the gastric emptying of a phenol red semisolid meal and resin pellets. researchgate.net

Neurophysiological and Cardiovascular Models: For compounds like the H₂S donor GYY4137, in vivo systems are used to characterize pharmacological effects on neurophysiology and the cardiovascular system. nih.gov These studies are crucial for understanding the systemic roles that the slow release of H₂S from these donors may play in various physiological and pathological processes. nih.gov

| Pharmacological Activity Screened | Model | Species | Compound Class Tested | Reference |

| Anti-inflammatory | Carrageenan-induced hind paw edema | Rats | Benzophenone-N-ethyl morpholine ethers | researchgate.net |

| Analgesic | General screening models | Not specified | 4-(2-Aminophenyl)morpholine Schiff bases | nih.gov |

| Gastric Prokinetic | Gastric emptying of phenol red meal | Rats | 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxy benzamide | researchgate.net |

| Neurophysiological/Cardiovascular | General in vivo systems | Not specified | GYY4137 | nih.gov |

Mechanism of Action and Molecular Interactions

Elucidation of Binding Modes and Target Engagement

While specific binding studies for 4-(2-Methoxyphenyl)morpholine are not readily found, the broader class of morpholine-containing compounds has been shown to engage with various biological targets through a range of binding modes. The morpholine (B109124) moiety can participate in both hydrophilic and lipophilic interactions. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the oxygen atom can also accept hydrogen bonds. These characteristics allow morpholine derivatives to fit into diverse binding pockets of proteins.

For instance, in some central nervous system (CNS) active compounds, the morpholine ring is crucial for enhancing potency through direct molecular interactions with target receptors. In other cases, it acts as a scaffold, positioning other pharmacophoric elements correctly for optimal binding. The nature of the substituents on the morpholine ring and the phenyl group significantly influences the binding affinity and selectivity for specific targets. The 2-methoxyphenyl group in this compound, with its potential for steric and electronic interactions, would play a key role in defining its target engagement profile.

Insights into Enzyme Active Site Interactions

Morpholine derivatives have been identified as inhibitors of various enzymes, where they interact with active site residues. For example, some morpholine-containing compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways and cancer cell proliferation by binding to their active sites.

In the context of enzyme inhibition, the morpholine ring can establish crucial interactions. For example, in the development of direct renin inhibitors, a 2-carbamoyl morpholine scaffold was found to have its oxygen atoms form hydrogen bonds with the backbone NH groups of Ser76 and Thr77 in the enzyme's flap region. This interaction with the enzyme's active site contributed to the inhibitory activity. Similarly, morpholine derivatives have been studied as inhibitors of carbonic anhydrases, where the morpholine moiety can influence the molecule's hydrophobicity and lipophilicity, thereby affecting its interaction with the enzyme's active site.

Computational docking studies on other morpholine derivatives have provided insights into their binding modes. For example, docking simulations of dihydropyrazole derivatives containing a morpholine moiety into the active site of S. aureus TyrRS were used to investigate their probable binding interactions. Although no specific docking studies for this compound were found, such computational approaches would be valuable in predicting its potential enzyme targets and binding conformations.

Modulation of Specific Cellular Pathways (e.g., inflammatory responses, cell proliferation)

The interaction of morpholine derivatives with enzymes and receptors can lead to the modulation of various cellular pathways. Research suggests that compounds structurally similar to this compound may influence pathways related to inflammation and cancer. For instance, some morpholine derivatives are being explored for their potential as anti-inflammatory or anticancer agents due to their ability to inhibit specific enzymes and proteins within these pathways.

The morpholine scaffold is present in compounds that have shown activity against cancer cell lines. Thiazole-based compounds containing a morpholine ring have exhibited cytotoxic effects, suggesting their potential utility in cancer therapy. While the direct effect of this compound on cell proliferation is not documented, its structural elements are found in molecules with such activities.

Ligand-Receptor Complex Formation and Conformational Changes

The formation of a ligand-receptor complex is a critical step in the mechanism of action of many drugs. The binding of a ligand, such as a morpholine derivative, to its receptor can induce conformational changes in the receptor, leading to a biological response. For some neurotransmitter receptors, morpholine derivatives can act as ligands that desensitize or downregulate the receptor's action due to their structural similarity to endogenous ligands.

The introduction of a morpholine ring can significantly impact the binding mode and induce conformational changes. In the case of renin inhibitors, the morpholine ring's interaction led to a novel binding mode involving the closed conformation of the enzyme's flap region. Similarly, in studies of cannabinoid receptor ligands, the introduction of a methoxy (B1213986) group on an indole (B1671886) core, a feature electronically similar to the methoxyphenyl group, was proposed to force a rotation of the ring system, altering the interaction with crucial residues and switching the compound's activity from agonist to antagonist. This highlights how subtle structural changes can lead to significant differences in ligand-receptor complex formation and subsequent biological outcomes.

While the specific ligand-receptor complexes and conformational changes induced by this compound have not been characterized, the principles derived from related compounds suggest that the interplay between the morpholine and the 2-methoxyphenyl groups would be critical in defining its interactions with biological macromolecules.

Table of Research Findings on Related Morpholine Derivatives

| Compound Class/Derivative | Biological Target/Activity | Key Findings |

|---|---|---|

| Morpholine-containing CNS drugs | Neurotransmitter receptors | Can enhance potency and act as a scaffold for optimal binding. |

| 2-Carbamoyl morpholine derivatives | Renin | Oxygen atoms of the morpholine ring form hydrogen bonds with the enzyme's flap region. |

| Morpholine-based thiazoles | Carbonic Anhydrase-II | Morpholine moiety influences hydrophobicity and lipophilicity, affecting enzyme interaction. |

| Dihydropyrazoles with morpholine | S. aureus TyrRS | Docking studies suggest potential binding modes within the enzyme's active site. |

| Thiazole-based morpholine compounds | Cancer cell lines | Exhibit cytotoxic effects. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Carbamoyl morpholine |

| Dihydropyrazole |

| S. aureus TyrRS |

| Carbonic Anhydrase-II |

Structure Activity Relationship Sar Studies of Methoxyphenyl Morpholine Derivatives

Impact of Substituent Position on the Aryl Ring on Biological Activity

The position of the methoxy (B1213986) group and other substituents on the aryl ring of methoxyphenyl morpholine (B109124) derivatives is a critical determinant of their biological activity. The electronic and steric effects of these substituents can significantly modulate a compound's interaction with target receptors or enzymes.

Research on related heterocyclic structures provides insights into these effects. For instance, in studies of pyrimido[4,5-c]quinolin-1(2H)-ones, the placement of methoxy groups on an aryl ring attached to the core structure significantly influenced anticancer activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions were found to enhance antimigratory activity in certain series. researchgate.net Similarly, the presence of electron-releasing groups, such as a methoxy group (-OCH3), on the aryl portion of quinoxaline (B1680401) derivatives was found to be essential for their anticancer activity. mdpi.com Replacing these with electron-withdrawing groups like fluorine tended to decrease activity. mdpi.com

In the context of quinazoline (B50416) derivatives, the introduction of electron-donating groups at specific positions on the core structure was shown to increase biological activity. mdpi.com For example, studies on 4-anilino-quinazoline derivatives revealed that substitutions on the terminal benzene (B151609) ring with small hydrophobic groups like -Cl and -CH3 in the para and meta positions led to higher inhibitory activity against EGFR and VEGFR2, whereas ortho-substitution resulted in less potent compounds. mdpi.com

These findings suggest that for 4-(methoxyphenyl)morpholine derivatives, both the position and the electronic nature of substituents on the phenyl ring are crucial. The ortho-methoxy group in the parent compound establishes a specific electronic and steric profile that influences its binding. Moving the methoxy group to the meta or para position, or introducing additional substituents, would likely alter the molecule's conformation and its ability to fit into a biological target's binding site.

Table 1: Effect of Aryl Substitution on Biological Activity of Related Heterocyclic Compounds

| Compound Class | Substituent(s) | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy, 2,4-dimethoxy | 2-Aryl ring | Enhanced antimigratory activity | researchgate.net |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-trimethoxy | 2-Aryl ring | Significantly improved antimigratory activity | researchgate.net |

| Quinoxaline Derivatives | -OCH3 (electron-releasing) | Aryl ring | Essential for anticancer activity | mdpi.com |

| Quinoxaline Derivatives | -F (electron-withdrawing) | Aryl ring | Decreased anticancer activity | mdpi.com |

| 4-Anilino-quinazoline Derivatives | -Cl, -CH3 | para, meta | Elevated inhibitory activity (EGFR/VEGFR2) | mdpi.com |

| 4-Anilino-quinazoline Derivatives | -Cl, -CH3 | ortho | Less potent inhibitory activity (EGFR/VEGFR2) | mdpi.com |

Influence of Modifications to the Morpholine Nitrogen and Oxygen Atoms

Modifications to the heteroatoms within the morpholine ring—the nitrogen and the oxygen—can profoundly impact the physicochemical and biological properties of the parent molecule. The morpholine moiety is often employed in drug design for its favorable metabolic and pharmacokinetic profile. researchgate.net

The nitrogen atom of the morpholine ring is a common site for modification, allowing for the attachment of various side chains and functional groups to explore different regions of a target's binding pocket. Its basicity (pKa ≈ 8.7) is a key feature, influencing the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor interaction. dntb.gov.ua

The morpholine oxygen atom is also critical for activity. It can act as a hydrogen bond acceptor, forming key interactions with biological targets. researchgate.net Its importance is highlighted in studies of the PI3K inhibitor ZSTK474, a compound containing two morpholine groups. In this molecule, one of the morpholine oxygens forms a crucial hydrogen bond with the hinge region of the enzyme's catalytic domain. nih.gov When this oxygen was replaced with a nitrogen atom (transforming the morpholine to a piperazine), there was a significant reduction in inhibitory activity against several PI3K isoforms, demonstrating the sensitivity of this region to oxygen replacement. nih.gov Further studies on ZSTK474 analogs showed that replacing the morpholine ring with acyclic groups bearing hydroxy or methoxy substituents, which mimic the morpholine oxygen, was well-tolerated and resulted in a PI3K inhibition profile similar to the parent compound. nih.gov

Replacing the morpholine oxygen with a sulfur atom to create a thiomorpholine (B91149) derivative is another common modification. This substitution alters the ring's geometry, polarity, and hydrogen bonding capacity, often leading to a different pharmacological profile. jchemrev.com Thiomorpholine derivatives have been explored for various biological activities, with their effects often attributed to the unique properties conferred by the sulfur atom. jchemrev.com

Table 2: Impact of Morpholine Heteroatom Modification on Biological Activity

| Parent Compound/Class | Modification | Resulting Structure | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| ZSTK474 (PI3K Inhibitor) | Oxygen replaced by Nitrogen | Piperazine (B1678402) analog | 36-fold reduction in PI3Kα/δ inhibition; >70-fold reduction in PI3Kβ/γ inhibition | nih.gov |

| ZSTK474 (PI3K Inhibitor) | Ring replaced by acyclic groups with -OH or -OCH3 | Acyclic analog | PI3K inhibition profile similar to ZSTK474 | nih.gov |

| Morpholine Derivatives | Oxygen replaced by Sulfur | Thiomorpholine analog | Alters pharmacological profile; explored for antiatherogenic and other activities | jchemrev.com |

Role of Linker Moieties and Side Chain Modifications

In many biologically active molecules, a linker or side chain connects a core scaffold, such as methoxyphenyl morpholine, to another functional group or pharmacophore. The nature, length, and flexibility of these linkers are critical for optimizing biological activity, as they properly orient the different parts of the molecule to interact with their respective binding sites.

SAR studies on various classes of compounds have demonstrated the importance of the linker. For example, in a series of anticancer quinoxaline derivatives, the type of linker between the quinoxaline nucleus and another part of the molecule was crucial for activity. mdpi.com An NH linker was found to be essential for high activity, while replacing it with an aliphatic linker led to a decrease in potency. mdpi.com In another study on quinoxaline-triazole derivatives, an aliphatic CH2 linker at the third position of the quinoxaline core was determined to be essential, with an N-linker diminishing the activity. mdpi.com

Side chain modifications also play a pivotal role in tuning the pharmacological properties of a molecule. In research on endomorphin 2, a series of C-terminal modifications were introduced to improve binding properties. nih.gov Most of these modifications decreased binding affinity and intrinsic activity; however, one specific modification, the conversion of the C-terminal amide to an alcohol (E2-ol), resulted in increased binding affinity and higher potency. nih.gov This highlights how subtle changes to a side chain can have a significant impact on biological function.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For a molecule to interact effectively with its target, it must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the binding site. The morpholine ring, due to its flexible nature, can exist in several conformations, with the chair form being the most stable. nih.gov

The conformation of the morpholine ring and the orientation of its substituents can significantly influence biological activity. In the PI3K inhibitor ZSTK474, crystallographic studies revealed that one of its morpholine rings adopts a chair conformation to allow its oxygen atom to form a key hydrogen bond. nih.gov The second morpholine group assumes a twisted half-chair conformation. nih.gov This illustrates how the flexibility of the morpholine ring is utilized to achieve optimal binding.

The orientation of the aryl substituent relative to the morpholine ring is also critical. In studies of adrenergic drugs and their morpholine analogues, the preferred conformation of the molecules was determined using NMR and IR studies. nih.gov The results suggested that changes in pharmacological activity upon cyclization of an aminoethanol chain into a morpholine ring were heavily influenced by the characteristics of the aromatic moiety. nih.gov

In CNS drug discovery, the flexible conformation of the morpholine ring is considered advantageous, allowing it to facilitate various lipophilic–hydrophilic interactions and improve permeability across the blood-brain barrier. nih.gov The preferred conformation of a substituted morpholine in solution has been described as a synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atom, a result of the exo-anomeric effect. nih.gov This conformational preference can dictate how the molecule presents its pharmacophoric features to a receptor, thereby determining its bioactivity. Therefore, understanding the conformational preferences of 4-(2-methoxyphenyl)morpholine and its derivatives is essential for rational drug design.

Pharmacokinetic and Pharmacodynamic Pk/pd Optimization Strategies

Modulation of Aqueous Solubility for Enhanced Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The morpholine (B109124) moiety itself, due to the presence of the oxygen and nitrogen atoms, contributes to a balanced lipophilic-hydrophilic profile, which can improve aqueous solubility. acs.orgresearchgate.netsci-hub.se The weak basicity of the morpholine nitrogen allows for the formation of salts, a common strategy to significantly enhance water solubility and bioavailability. ontosight.aichemimpex.com For instance, forming a citrate (B86180) or oxalate (B1200264) salt of a morpholine derivative can improve its solubility characteristics for pharmaceutical formulations. ontosight.aichemimpex.com

In a series of morpholine-substituted quinazoline (B50416) derivatives, compounds were found to exhibit optimal aqueous solubility, suggesting that bioavailability would not be a concern during in vivo studies. nih.gov Similarly, modifications to related N-arylpiperazine derivatives showed that while some analogues suffered from poor solubility, others maintained reasonable solubility, indicating a delicate structural balance is required. tandfonline.comrsc.org The replacement of a piperidine (B6355638) ring with a methylene-linked morpholine maintained excellent metabolic stability and improved physicochemical characteristics. rsc.org

| Compound | Predicted Aqueous Solubility (QPlogS) | Reference |

|---|---|---|

| N-Arylpiperazine Derivative 5 | 1 µM/L | tandfonline.com |

| N-Arylpiperazine Derivatives (General) | 20–1259 µM/L | tandfonline.com |

| Morpholine Analogue 46 | Moderately Potent, More Soluble | rsc.org |

| Morpholine Analogue 48 | Reasonable Potency, High Solubility | rsc.org |

| Morpholine Analogue 50 | Good Potency, Good Solubility | rsc.org |

Strategies for Improving Blood-Brain Barrier Permeability

For CNS-active agents, the ability to cross the blood-brain barrier (BBB) is paramount. The morpholine heterocycle is considered a valuable scaffold in CNS drug discovery precisely for its ability to improve BBB penetration. acs.orgresearchgate.netnih.govnih.gov This is attributed to several factors. The morpholine ring confers a well-balanced lipophilic-hydrophilic profile and a flexible conformation. acs.orgresearchgate.net Furthermore, the weak basicity of the nitrogen atom gives it a pKa value near physiological pH, which is advantageous for improving both blood solubility and brain permeability. acs.orgresearchgate.netnih.gov

Successful BBB permeation requires a delicate balance between lipophilicity (often measured as logD) and other physicochemical properties like polar surface area and the number of hydrogen bond donors. researchgate.net For CNS delivery, a logD value between 1 and 3 is often considered desirable. researchgate.net The introduction of a bridged morpholine moiety can be beneficial for CNS candidates as it can decrease lipophilicity by increasing the polar surface area through conformational changes. acs.orgnih.gov In the development of aryl piperazine (B1678402) derivatives as potential imaging agents, analysis showed that properties enhancing membrane permeability included fewer hydrogen bond donors, greater lipophilicity, and lower polar surface area. researchgate.net

| Compound Class | Predicted BBB Permeability | Key Factors | Reference |

|---|---|---|---|

| N-Arylpiperazine Derivatives (majority) | Predicted to cross the BBB | Favorable lipophilicity and Caco-2 permeability | tandfonline.com |

| H3 Antagonist (Piperidine Ring) | Lower ability to penetrate BBB | Compared to morpholine analogue | acs.org |

| JNJ-10181457 (Morpholine Ring) | Higher ability to penetrate BBB | Brain concentrations parallel plasma levels | acs.org |

| Chalcone Derivatives | Considered for BBB permeability | Flexibility for lipophilicity modulation | researchgate.net |

Metabolic Stability and Resistance to Drug Metabolizing Enzymes

Metabolic stability is crucial for ensuring a drug candidate has a desirable pharmacokinetic profile and duration of effect. The morpholine ring is often incorporated into drug candidates to improve their metabolic profile, as it can be oxidized into non-toxic derivatives and may offer improved clearance. acs.orgresearchgate.net However, the morpholine ring itself can undergo metabolism, such as ring-opening. sci-hub.se For 4-(2-Methoxyphenyl)morpholine specifically, likely sites of metabolism include the morpholine ring and the methoxyphenyl group. Common metabolic reactions are O-demethylation of the methoxy (B1213986) group and oxidation of the tolyl moiety. nih.gov

Strategies to enhance metabolic stability often involve blocking these metabolic "soft spots." psu.edu This can be achieved by:

Introducing electron-withdrawing groups: Replacing a metabolically labile group, such as a methoxy group, with a more stable group like a trifluoromethoxy group can significantly improve metabolic stability and reduce in vitro clearance. nih.gov

Steric shielding: Placing bulky groups near a metabolically susceptible position can hinder the access of metabolizing enzymes. psu.edu

Conformational constraint: Locking the molecule into a conformation that is not favorable for the metabolic pathway can enhance stability. psu.edu

In one study, replacing a labile ester linkage with an amide group was shown to impart greater stability against esterase activity. psu.edu Research on various analogues has shown that introducing a tetrahydropyran (B127337) (THP) or a methylene-linked morpholine can lead to excellent metabolic stability. rsc.org

| Compound | Modification Strategy | Metabolic Stability Outcome | Reference |

|---|---|---|---|

| Kv7.1 Activator | Replacement of tolyl and 4-methoxy groups with 4-trifluoromethoxy | Significantly improved in vitro clearance | nih.gov |

| Analogue 13 | Replacement of cyclopropyl (B3062369) with tetrahydropyran (THP) | Excellent metabolic stability | rsc.org |

| Analogue 14 | Introduction of methylene-linked morpholine | Excellent metabolic stability | rsc.org |

| Analogue 48 | 3,4-difluorophenyl RHS with morpholine LHS | Good metabolic stability | rsc.org |

| Analogue 50 | Chloropyridazine RHS with morpholine LHS | Good metabolic stability | rsc.org |

Impact on Half-Life and Duration of Action

The structural features of a drug molecule directly influence its elimination half-life (t½) and, consequently, its duration of action. Enhancing metabolic stability is a primary strategy for prolonging a drug's half-life. psu.edu The inclusion of a morpholine moiety has been successfully used to achieve this. For example, the morpholine moiety was added to the structure of Gefitinib to extend its mean terminal plasma half-life to 41 hours. sci-hub.se

Prodrug Approaches Utilizing the Morpholine Moiety

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. researchgate.netnih.gov This strategy is particularly valuable for enhancing CNS drug delivery by overcoming the BBB. researchgate.netnih.govrsc.org

Ester and Amide Prodrugs: If the parent molecule contains carboxylic acid, hydroxyl, or amine groups, these can be converted to esters or amides. These prodrugs often have high plasma stability, allowing them to reach the CNS before being hydrolyzed back to the active drug. rsc.org

Carrier-Mediated Transport (CMT) Prodrugs: This approach involves attaching the drug to a molecule that is a substrate for an endogenous transporter at the BBB, such as the large neutral amino acid transporter (LAT1). researchgate.netnih.gov For example, L-dopa, a prodrug of dopamine (B1211576), utilizes LAT1 to enter the brain. nih.gov A similar strategy could be designed for a morpholine-containing compound by linking it to a suitable transporter substrate. rsc.org

The success of a prodrug strategy depends on a balance between increased lipophilicity for BBB transit and the rate of conversion back to the active drug within the CNS. nih.gov

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

In the initial stages of drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The process of lead optimization involves iterative chemical modifications of the lead structure to enhance these characteristics and develop a clinical candidate. The 4-(2-Methoxyphenyl)morpholine scaffold, and more broadly the substituted phenylmorpholine motif, has served as a valuable starting point for such optimization efforts in various therapeutic programs.

Similarly, in the discovery of novel inhibitors for Ubiquitin-Specific Protease 1 (USP1), a key regulator in DNA damage repair processes, a ring-opening and cyclization strategy based on a known inhibitor led to the design of a new series of inhibitors featuring a morpholine (B109124) scaffold. This strategic modification resulted in compounds with more potent enzymatic and cellular inhibition activity compared to the initial lead. These examples underscore the importance of the morpholine scaffold, as seen in this compound, in the iterative process of lead optimization to generate superior clinical candidates.

Table 1: Examples of Morpholine-Containing Scaffolds in Lead Optimization

| Therapeutic Target | Initial Scaffold | Modification Involving Morpholine | Outcome |

|---|---|---|---|

| Src Kinase | 4-phenylamino-3-quinolinecarbonitrile | Introduction of a 3-(morpholin-4-yl)propoxy group | Increased inhibition of Src kinase activity and cell proliferation |

Design of Novel Chemical Scaffolds for Diverse Therapeutic Areas

The structural and physicochemical attributes of the this compound scaffold make it an attractive building block for the design of novel chemical libraries targeting a wide range of diseases. The morpholine ring can act as a key pharmacophore, participating in crucial interactions with biological targets, or as a versatile scaffold to orient other functional groups in the desired three-dimensional space.

Neurodegenerative Diseases: The morpholine heterocycle is a recurring motif in the design of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Its ability to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) is of significant interest. nih.gov The morpholine ring can improve the central nervous system (CNS) permeability of drug candidates, a critical factor for treating brain disorders. nih.gov For instance, the introduction of a morpholine ring into potential therapeutic agents has been shown to enhance their ability to cross the blood-brain barrier. nih.gov

Oncology: In the field of oncology, the this compound scaffold has been incorporated into the design of various anticancer agents. Morpholine-substituted quinazolines, for example, have been investigated as potent inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov The compound 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov Furthermore, the tetrahydroquinoline scaffold, when combined with a morpholine moiety, has been explored for the development of mTOR inhibitors, which are crucial regulators of cell growth and proliferation. mdpi.com

Central Nervous System (CNS) Disorders: Derivatives of this compound have been investigated as ligands for various CNS receptors, highlighting the versatility of this scaffold. Chiral alkoxymethyl morpholine analogs have been synthesized and characterized as potent and selective dopamine (B1211576) D4 receptor antagonists, which are potential targets for neuropsychiatric diseases. nih.gov The morpholine moiety is also found in compounds targeting the sigma-1 receptor, a unique protein implicated in a variety of neurological functions and diseases. nih.gov Additionally, the arylcyclohexylmorpholine structure, a close analog, has been studied for its affinity to the N-methyl-D-aspartate (NMDR) receptor, a key player in synaptic plasticity and neuronal function. researchgate.net

Table 2: Therapeutic Areas and Targets for this compound-Based Scaffolds

| Therapeutic Area | Biological Target/Receptor | Example Scaffold | Potential Application |

|---|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidases | Morpholine-clubbed heterocycles | Alzheimer's Disease, Parkinson's Disease |

| Oncology | Bcl-2, mTOR, Src Kinase | Morpholine-substituted quinazolines, Morpholine-substituted tetrahydroquinolines | Cancer Therapy |

Role as Versatile Pharmaceutical Intermediates in Complex Synthesis

Beyond its direct application in bioactive scaffolds, this compound and its analogs serve as crucial intermediates in the multi-step synthesis of complex pharmaceutical compounds. The inherent reactivity and structural features of the phenylmorpholine core allow for its incorporation into larger, more intricate molecular architectures.

The synthesis of various biologically active molecules often relies on the availability of versatile and well-characterized building blocks. The this compound structure provides a readily accessible platform for further chemical elaboration, enabling medicinal chemists to efficiently construct libraries of diverse compounds for biological screening. The synthesis of O-alkylated benzaldehydes, for instance, can be achieved using precursors that incorporate the morpholinoethoxy group, which are then used to create more complex benzoxazole (B165842) derivatives with potential antiproliferative and antibacterial activities.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 4-(2-Methoxyphenyl)morpholine, into the binding site of a protein target. Studies on related morpholine-containing compounds have demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors. For instance, morpholine (B109124) derivatives have been docked into the active sites of enzymes like carbonic anhydrase and receptors such as the dopamine (B1211576) D4 receptor. These studies reveal that the morpholine ring can participate in crucial hydrogen bonding and hydrophobic interactions, while the substituted phenyl ring often engages in pi-pi stacking and van der Waals interactions with aromatic residues in the binding pocket.

While specific docking studies focusing solely on this compound are not extensively reported in publicly available literature, the general principles observed for analogous structures can be extrapolated. The 2-methoxy group on the phenyl ring is of particular interest as its position can influence the molecule's conformation and its ability to form specific interactions. Depending on the topology of the binding site, the methoxy (B1213986) group could act as a hydrogen bond acceptor or sterically guide the orientation of the phenyl ring to optimize other interactions.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-protein complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological environment by treating the system as a dynamic entity. mdpi.com These simulations can reveal important information about the stability of the key interactions identified in docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. For morpholine-substituted compounds, MD simulations have been used to confirm the stability of their binding modes within protein targets, showing that the critical interactions are maintained throughout the simulation. nih.gov This provides greater confidence in the predicted binding hypothesis and can help to rationalize the observed biological activity. Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps in assessing the stability of the complex and the flexibility of individual residues. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. mdpi.com

In the context of this compound, QSAR studies on related series of morpholine derivatives have highlighted the importance of the substituents on the phenyl ring. For example, in a series of 4-phenylpiperidines and 4-phenylpiperazines, the position and electronic properties of the aromatic substituent were found to be critical for their in vivo effects. nih.gov A 3D-QSAR analysis of morpholine derivatives targeting the dopamine D4 receptor identified that regions around the benzene (B151609) ring system are important for affinity.

A hypothetical QSAR study involving this compound and its analogs would likely involve the calculation of various molecular descriptors, such as:

Electronic descriptors: Hammett constants, partial charges, and dipole moments to quantify the electronic influence of the 2-methoxy group.

Steric descriptors: Molar refractivity and Taft steric parameters to describe the size and shape of the substituent.

Hydrophobic descriptors: LogP and Hansch-Fujita constants to model the lipophilicity of the compounds.

Cheminformatics Analysis and Virtual Screening for Novel Ligands

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. nih.gov In drug discovery, cheminformatics tools are instrumental in compound selection, library design, and the identification of novel hit compounds through virtual screening. mdpi.com The this compound scaffold represents a valuable starting point for such analyses due to the presence of the morpholine ring, a common motif in many approved drugs. e3s-conferences.org

A cheminformatics analysis of a library of compounds containing the this compound core would involve the calculation of a wide range of molecular descriptors to assess their "drug-likeness" and diversity. These descriptors often include molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). By filtering compounds based on established criteria, such as Lipinski's Rule of Five, researchers can prioritize molecules with a higher probability of being orally bioavailable.